N-(4-amino-6-oxo-2-(propiltio)-1,6-dihidropirimidin-5-il)-3,4-dimetoxi-benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

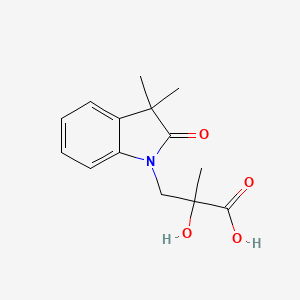

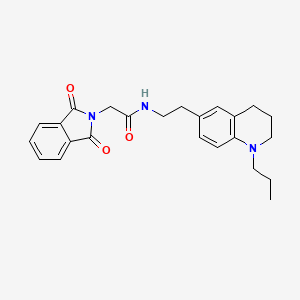

N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C16H20N4O4S and its molecular weight is 364.42. The purity is usually 95%.

BenchChem offers high-quality N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de fármacos anticancerígenos

Este compuesto tiene aplicaciones potenciales en el desarrollo de fármacos anticancerígenos. Su estructura sugiere que podría estar involucrado en la formación de enlaces cruzados intercatenarios de ADN (ICLs), los cuales son cruciales para la actividad citotóxica de muchos fármacos anticancerígenos clínicos. Al formar ICLs, este compuesto podría interferir con la replicación y transcripción del ADN en células cancerosas, lo que lleva a la muerte celular .

Mecanismos de reparación del ADN

El estudio de las interacciones de este compuesto con el ADN puede proporcionar información sobre los mecanismos de reparación del ADN. Al inducir ICLs, los científicos pueden observar cómo las células reparan estas lesiones, lo cual es vital para comprender la resistencia de las células tumorales a la quimioterapia y mejorar las estrategias de tratamiento .

Sondas moleculares

Debido a su reactividad selectiva con la guanina, este compuesto puede servir como una sonda molecular. Se puede utilizar para etiquetar o detectar secuencias específicas en el ADN o ARN, lo que ayuda en el diagnóstico molecular y la investigación de las estructuras y funciones de los ácidos nucleicos .

Mecanismo De Acción

Target of Action

The primary target of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is guanine in DNA and RNA . Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA, the others being adenine, cytosine, and thymine (uracil in RNA). It plays a crucial role in the formation of stable DNA and RNA structures.

Mode of Action

N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide exhibits selective crosslinking reactivity with guanine and thymine in DNA, and with guanine in RNA . The compound reacts at the N2 amine in guanine and at the N1 or N2 amines in 8-oxoguanine in the duplex DNA .

Biochemical Pathways

The compound’s interaction with guanine affects the DNA interstrand crosslinks (ICLs), which are the primary mechanism for the cytotoxic activity of many clinical anticancer drugs . The compound’s reactivity with guanine is accelerated in the presence of CoCl2, NiCl2, ZnCl2, and MnCl2 .

Result of Action

The molecular and cellular effects of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide’s action involve the formation of DNA interstrand crosslinks (ICLs). These ICLs inhibit the separation of the DNA double helix, thereby preventing DNA replication and transcription .

Action Environment

The action, efficacy, and stability of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide can be influenced by various environmental factors. For instance, the presence of certain metal ions such as CoCl2, NiCl2, ZnCl2, and MnCl2 can accelerate the compound’s crosslinking reactions with guanine .

Análisis Bioquímico

Biochemical Properties

N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including DNA polymerases and topoisomerases, which are crucial for DNA replication and repair. The compound forms stable complexes with these enzymes, inhibiting their activity and thereby affecting cellular proliferation and survival . Additionally, it has been observed to bind with certain transcription factors, modulating gene expression.

Cellular Effects

The effects of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide on cells are profound. It influences cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . It also affects cellular metabolism by altering the expression of genes involved in metabolic pathways, thereby reducing the proliferation of rapidly dividing cells.

Molecular Mechanism

At the molecular level, N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide exerts its effects through several mechanisms. It binds to the active sites of DNA polymerases, preventing nucleotide incorporation and elongation of the DNA strand . This inhibition leads to DNA damage and activation of the DNA damage response pathway. The compound also interacts with topoisomerases, stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands, which results in double-strand breaks.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to the compound in cell cultures has shown sustained inhibition of cell proliferation and induction of apoptosis, with minimal recovery observed even after the removal of the compound.

Dosage Effects in Animal Models

The effects of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause significant toxicity, including bone marrow suppression and gastrointestinal disturbances. Threshold effects are observed, where doses above a certain level lead to a sharp increase in adverse effects.

Metabolic Pathways

N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active metabolites . These metabolites can further interact with cellular targets, enhancing the compound’s therapeutic effects. The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

Within cells and tissues, N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily.

Subcellular Localization

The subcellular localization of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is primarily in the nucleus, where it exerts its effects on DNA and associated enzymes . The compound may also localize to the mitochondria, affecting mitochondrial DNA and inducing apoptosis through the intrinsic pathway. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments.

Propiedades

IUPAC Name |

N-(4-amino-6-oxo-2-propylsulfanyl-1H-pyrimidin-5-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-4-7-25-16-19-13(17)12(15(22)20-16)18-14(21)9-5-6-10(23-2)11(8-9)24-3/h5-6,8H,4,7H2,1-3H3,(H,18,21)(H3,17,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQXQSLKHRVDSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-hydroxyacetic acid](/img/structure/B2589038.png)

![N-(4-ETHOXYPHENYL)-2-{[7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2589041.png)

![2-{[2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2589045.png)

![2-Chloro-N-[[(2S,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methyl]acetamide](/img/structure/B2589046.png)

![1-benzyl-N-(2-hydroxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2589052.png)

![4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B2589060.png)